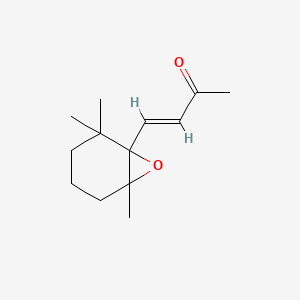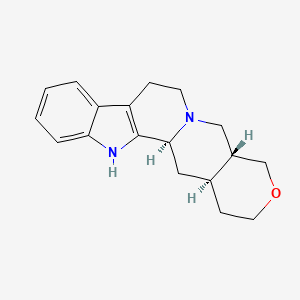
18-Oxayohimban
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-oxayohimban is an indole alkaloid fundamental parent and an indole alkaloid.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Tetrahydroalstonine , a compound structurally related to 18-Oxayohimban, has been analyzed for its molecular conformation and intermolecular interactions. The study detailed the crystal structure, showcasing the molecule's L-type conformation and the crystal packing governed by N—H⋯π and C—H⋯π interactions, highlighting its potential for further chemical and pharmacological studies (Cachet, Porée, Michel, & Lemoine, 2013).
Biomedical Applications
18-Oxocortisol Measurement in adrenal vein sampling has been evaluated as a biomarker for subclassifying primary aldosteronism. This research indicates the potential of derivatives like 18-Oxayohimban for diagnosing and understanding adrenal gland disorders, demonstrating significant differences in 18-oxocortisol levels between aldosterone-producing adenoma (APA) and idiopathic hyperaldosteronism (IHA) (Nakamura et al., 2011).
Fluorine-18 Labeling of arenes and heteroarenes, including compounds structurally related to 18-Oxayohimban, plays a crucial role in positron emission tomography (PET) imaging. This application is pivotal for tracking diseases at early stages and supporting drug discovery programs, demonstrating the versatility of 18-Oxayohimban derivatives in medical diagnostics and research (Preshlock, Tredwell, & Gouverneur, 2016).
Propriétés
Nom du produit |
18-Oxayohimban |
|---|---|
Formule moléculaire |
C18H22N2O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(1S,15R,20R)-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C18H22N2O/c1-2-4-16-14(3-1)15-5-7-20-10-13-11-21-8-6-12(13)9-17(20)18(15)19-16/h1-4,12-13,17,19H,5-11H2/t12-,13+,17-/m0/s1 |
Clé InChI |
GAGIJETXYAHUIP-AHIWAGSCSA-N |
SMILES isomérique |
C1COC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4 |
SMILES canonique |
C1COCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



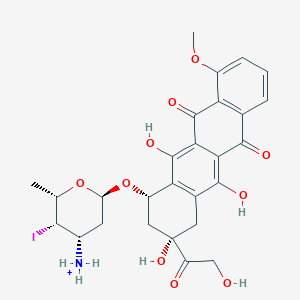
![[Ni-4Fe-4S] cluster](/img/structure/B1235280.png)
![5-[(2-Fluorophenyl)methyl]-6,11-dioxo-3-benzo[b][1,4]benzothiazepinecarboxylic acid](/img/structure/B1235283.png)
![6-methyl-3-(prop-2-enylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1235285.png)
![N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1235287.png)
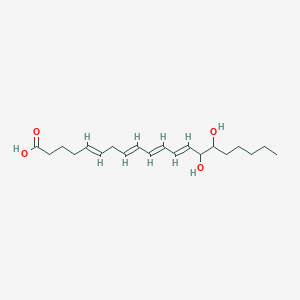
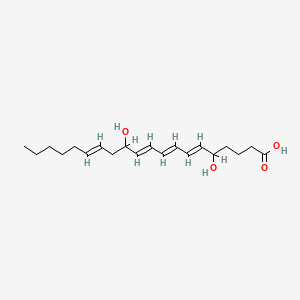
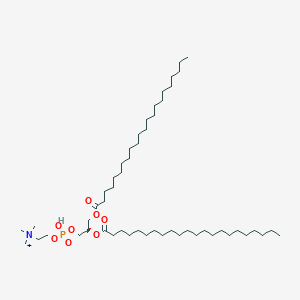
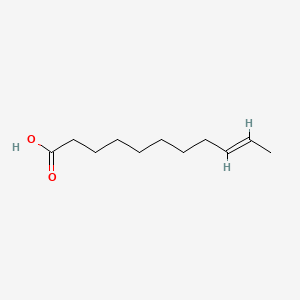
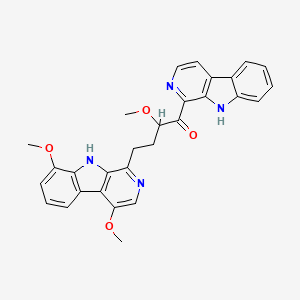
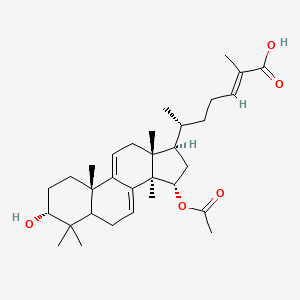
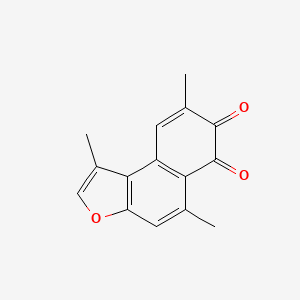
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)
